molecular formula C18H24N8O2 B4373099 N~3~,N~5~-BIS(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4373099
M. Wt: 384.4 g/mol
InChI Key: BMHHVTUTSHFZQQ-UHFFFAOYSA-N
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Description

N,N’-bis(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a complex organic compound characterized by its unique structure comprising multiple pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with 1-methyl-1H-pyrazole-3,5-dicarboxylic acid. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N’-bis(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N,N’-bis(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N,N’-bis(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific substitution pattern and the presence of multiple pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-N,5-N-bis(1-ethyl-5-methylpyrazol-3-yl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2/c1-6-25-11(3)8-15(22-25)19-17(27)13-10-14(24(5)21-13)18(28)20-16-9-12(4)26(7-2)23-16/h8-10H,6-7H2,1-5H3,(H,19,22,27)(H,20,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHHVTUTSHFZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)NC(=O)C2=CC(=NN2C)C(=O)NC3=NN(C(=C3)C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~5~-BIS(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~,N~5~-BIS(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~5~-BIS(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~5~-BIS(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~5~-BIS(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~,N~5~-BIS(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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